molecular formula C23H31N5O4 B2699706 3-[4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide CAS No. 902933-07-7

3-[4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide

Cat. No. B2699706
CAS RN: 902933-07-7
M. Wt: 441.532
InChI Key:
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Description

The compound is a derivative of [1,2,4]triazolo[4,3-a]quinazoline . Compounds with this core structure have been studied for their DNA intercalation activities as anticancer agents .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography . This would provide detailed information about the arrangement of atoms in the molecule.

Scientific Research Applications

Antibacterial Activity

The synthesis and evaluation of novel triazolo[4,3-a]pyrazine derivatives have revealed promising antibacterial properties . These compounds were tested against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. Notably, compound 2e demonstrated superior antibacterial activity, with minimum inhibitory concentrations (MICs) of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli. These results suggest that this compound could be a potential candidate for combating bacterial infections.

Antiviral Potential

While specific studies on the antiviral activity of this compound are lacking, related triazolo[4,3-a]pyrazine derivatives have been investigated for their antiviral effects. For instance, [1,2,4]triazolo[4,3-a]quinoxaline derivatives were tested against Herpes simplex virus, showing promise . Further research could explore the antiviral potential of our compound.

Anti-Infective Agents

Given the urgent need for new antimicrobial agents, compounds with excellent antibacterial and antifungal properties are highly sought after. Our compound’s structure warrants investigation as a potential anti-infective agent .

Trypanocidal Activity

Although not directly studied for trypanocidal effects, it’s worth exploring whether this compound exhibits activity against Trypanosoma cruzi, the causative agent of Chagas disease. Molecular docking studies could provide insights into its mode of action against cysteine protease cruzain .

Cancer Research

While not yet explored, the scaffold of triazolo[4,3-a]pyrazine derivatives could be modified to create compounds with selective cytotoxicity against cancer cell lines . Investigating its potential as an anticancer agent would be intriguing.

Organic Synthesis

Nitrogen-containing heterocycles, including triazoles, play a crucial role in organic synthesis. Our compound could serve as a building block for the synthesis of more complex molecules with diverse applications .

Mechanism of Action

Compounds with a [1,2,4]triazolo[4,3-a]quinazoline core have been found to intercalate DNA, which can disrupt the function of cancer cells . This could potentially be the mechanism of action for this compound.

Future Directions

Future research could involve further exploration of the anticancer potential of this compound and related derivatives. This could include in vitro and in vivo testing, as well as investigation of the compound’s mechanism of action .

properties

IUPAC Name

N-(oxolan-2-ylmethyl)-3-[5-oxo-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O4/c1-16(2)31-14-6-12-27-22(30)18-8-3-4-9-19(18)28-20(25-26-23(27)28)10-11-21(29)24-15-17-7-5-13-32-17/h3-4,8-9,16-17H,5-7,10-15H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDUZYJVQKPGFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(oxolan-2-yl)methyl]propanamide

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